

Technical Guide: Physical Properties of Ethyl 1H-indazole-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 1H-indazole-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Ethyl 1H-indazole-5-carboxylate**, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel anti-inflammatory and anti-cancer agents.^{[1][2]}

Core Physical and Chemical Properties

The quantitative physical and chemical data for **Ethyl 1H-indazole-5-carboxylate** are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[2][3][4]
Molecular Weight	190.20 g/mol	[2][4][5]
Appearance	White to Yellow Solid	[1][3]
Melting Point	122-124 °C	[1]
Boiling Point	353.9 °C at 760 mmHg	[1]
Density	1.272 g/cm ³	[1]
Flash Point	167.8 °C	[1]
pKa (Predicted)	12.81 ± 0.40	[1]
Refractive Index	1.627	[1]
Vapor Pressure	3.47E-05 mmHg at 25°C	[1]
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane.	[1]
Storage Temperature	Room Temperature, under inert atmosphere.	[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of **Ethyl 1H-indazole-5-carboxylate** are not extensively published in peer-reviewed literature, the following outlines the standard methodologies that are broadly applied for such characterizations.

Determination of Melting Point

A calibrated digital melting point apparatus is typically used. A small, dry sample of **Ethyl 1H-indazole-5-carboxylate** is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the

expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

Determination of Boiling Point

The boiling point at atmospheric pressure (760 mmHg) is determined by distillation. The compound is heated in a distillation flask equipped with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.

Characterization by Spectroscopy (General)

For structural confirmation and purity assessment, standard spectroscopic methods are employed:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded using a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (like DMSO- d_6 or CDCl_3), and the chemical shifts, multiplicities, and integration values are analyzed to confirm the molecular structure.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.
- **Infrared (IR) Spectroscopy:** An IR spectrum is obtained to identify characteristic functional groups present in the molecule, such as C=O (ester) and N-H (indazole) vibrations.

Role in Synthetic Chemistry & Drug Discovery

Ethyl 1H-indazole-5-carboxylate is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or intermediate. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^{[6][7]} This compound provides a versatile platform for chemical modification to generate libraries of novel compounds for screening.

The following diagram illustrates the logical workflow of utilizing **Ethyl 1H-indazole-5-carboxylate** in a typical drug discovery process.



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